Tris(3,5-dimethylphenyl)phosphine oxide Tris(3,5-dimethylphenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 381212-20-0
VCID: VC20579507
InChI: InChI=1S/C24H27OP/c1-16-7-17(2)11-22(10-16)26(25,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
SMILES:
Molecular Formula: C24H27OP
Molecular Weight: 362.4 g/mol

Tris(3,5-dimethylphenyl)phosphine oxide

CAS No.: 381212-20-0

Cat. No.: VC20579507

Molecular Formula: C24H27OP

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(3,5-dimethylphenyl)phosphine oxide - 381212-20-0

Specification

CAS No. 381212-20-0
Molecular Formula C24H27OP
Molecular Weight 362.4 g/mol
IUPAC Name 1-bis(3,5-dimethylphenyl)phosphoryl-3,5-dimethylbenzene
Standard InChI InChI=1S/C24H27OP/c1-16-7-17(2)11-22(10-16)26(25,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
Standard InChI Key XHPUAFDIDTVXKX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Introduction

Synthesis and Characterization

Traditional Oxidation Methods

Tris(3,5-dimethylphenyl)phosphine oxide is synthesized through the oxidation of its precursor, tris(3,5-dimethylphenyl)phosphine, using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction proceeds under reflux conditions in acetone or dichloromethane, yielding high-purity product after recrystallization :

P(C8H9)3+H2O2P(C8H9)3O\text{P(C}_8\text{H}_9\text{)}_3 + \text{H}_2\text{O}_2 \rightarrow \text{P(C}_8\text{H}_9\text{)}_3\text{O}

Key parameters include a reaction time of 1.5–2.5 hours and temperatures of 40–60°C, achieving conversions exceeding 95% .

Microwave-Assisted Catalytic Synthesis

Recent advancements employ palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) as a catalyst precursor in microwave-assisted C–P cross-coupling reactions. For example, phenylboronic acid reacts with bis(3,5-dimethylphenyl)phosphine oxide under aerobic conditions at 135–150°C, yielding tris(3,5-dimethylphenyl)phosphine oxide with 79–88% efficiency . This method reduces reaction times to 0.5–4 hours and minimizes byproducts like ethyl diphenylphosphinate .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Byproducts
Traditional OxidationH2O2\text{H}_2\text{O}_2, 40–60°C>95None
Microwave Pd(OAc)2\text{Pd(OAc)}_2, 135–150°C79–88Tris(aryl)phosphine oxide (12–21%)

Structural Features and Pyramidality

Crystal Structure and Conformational Rigidity

X-ray crystallography reveals that tris(3,5-dimethylphenyl)phosphine oxide adopts a trigonal pyramidal geometry at phosphorus, with a pyramidality index (θp\theta_p) of 317.4° . This deviation from planarity exceeds that of triphenylphosphine oxide (θp=306°\theta_p = 306°), attributed to intramolecular dispersion interactions between methyl groups and adjacent aryl π\pi-clouds . The bulky 3,5-dimethyl substituents enforce a rigid conformation, minimizing rotational freedom and enhancing thermal stability .

Dispersion Interactions and DFT Validation

CompoundPyramidality Index (°)C-P-C\angle\text{C-P-C} (°)
Tris(3,5-dimethylphenyl)PO 317.4304.8
Triphenylphosphine oxide 306.0298.2
Tris(4-methoxyphenyl)PO 315.2302.1

Applications in Catalysis

Asymmetric Catalysis

The compound’s steric bulk and electronic tunability make it ideal for asymmetric catalysis. It facilitates enantioselective transformations, such as silicon-stereogenic silane synthesis, by stabilizing transition states through non-covalent interactions. In palladium-catalyzed cross-couplings, it enhances regioselectivity and suppresses side reactions like β-hydride elimination .

Cross-Coupling Reactions

In microwave-assisted Suzuki-Miyaura couplings, tris(3,5-dimethylphenyl)phosphine oxide acts as a preligand, forming active Pd0\text{Pd}^0 complexes that mediate aryl-aryl bond formation . For example, coupling 4-fluorophenylboronic acid with diarylphosphine oxides achieves 85–90% conversion under aerobic conditions .

Conformational and Computational Studies

Conformational Rigidity in Silicon-Stereogenic Systems

The compound’s rigid structure serves as a model for studying conformational dynamics in silicon-stereogenic silanes. NMR studies reveal restricted rotation about the Si–P axis, enabling precise control over stereochemical outcomes in organosilicon synthesis.

DFT Insights into Electronic Properties

DFT analyses highlight a HOMO-LUMO gap of 4.8 eV, indicative of moderate electronic delocalization across the aryl rings . Natural bond orbital (NBO) charges reveal a polarized P=O bond (δ+=+1.24\delta^+ = +1.24 on P, δ=0.87\delta^- = -0.87 on O), enhancing its Lewis basicity .

Comparative Analysis with Related Compounds

Tris(3,5-dimethylphenyl)phosphine oxide exhibits distinct advantages over triphenylphosphine oxide and tris(4-methoxyphenyl)phosphine oxide:

  • Enhanced Steric Shielding: The 3,5-dimethyl groups provide greater steric protection, reducing unwanted ligand substitution.

  • Thermal Stability: Decomposition temperatures exceed 300°C, compared to 250°C for triphenylphosphine oxide.

  • Solubility: Improved solubility in nonpolar solvents (e.g., hexane, toluene) facilitates homogeneous catalysis .

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